molecular formula C14H14N4O B4491888 2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4491888
M. Wt: 254.29 g/mol
InChI Key: TVMGKTNANGHKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been found to inhibit acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts essential metabolic pathways, leading to the compound’s herbicidal activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[3,4-b][1,3,4]thiadiazine
  • Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine

Uniqueness

2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(methoxymethyl)-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-3-5-11(6-4-10)12-7-8-15-14-16-13(9-19-2)17-18(12)14/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMGKTNANGHKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.